Propargyl iodide

Nucleophilic substitution Kinetics Alkyne chemistry

Propargyl iodide (C₃H₃I, CAS 659-86-9), also known as 3-iodoprop-1-yne, is a liquid organoiodine compound with a boiling point of 116 °C, density of 2.057 g/cm³, and a flash point of 45.3 °C. It belongs to the propargyl halide family and serves as a versatile intermediate in organic synthesis, notably as a precursor for allenylzinc reagents via zinc/iodine exchange with diethylzinc, even in non-degassed media.

Molecular Formula C3H3I
Molecular Weight 165.96 g/mol
CAS No. 659-86-9
Cat. No. B14754630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl iodide
CAS659-86-9
Molecular FormulaC3H3I
Molecular Weight165.96 g/mol
Structural Identifiers
SMILESC#CCI
InChIInChI=1S/C3H3I/c1-2-3-4/h1H,3H2
InChIKeyWGCICQJXVYFFCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl Iodide (CAS 659-86-9) Procurement Guide: Core Identity and Structural Context


Propargyl iodide (C₃H₃I, CAS 659-86-9), also known as 3-iodoprop-1-yne, is a liquid organoiodine compound with a boiling point of 116 °C, density of 2.057 g/cm³, and a flash point of 45.3 °C [1]. It belongs to the propargyl halide family and serves as a versatile intermediate in organic synthesis, notably as a precursor for allenylzinc reagents via zinc/iodine exchange with diethylzinc, even in non-degassed media [2]. Its terminal alkyne and primary alkyl iodide functionalities enable participation in nucleophilic substitutions, cross-couplings, and cyclization reactions.

Dual Functionality

Terminal alkyne and primary alkyl iodide enable nucleophilic substitution, cross-coupling, and cyclization reactions.

Organozinc Precursor

Generates allenylzinc reagents via zinc/iodine exchange, even in non-degassed media, supporting carbonyl addition workflows.

Radical Chemistry

Iodine atom abstraction selectivity offers a distinct pathway for radical cascade and propargyl radical generation.

Propargyl Iodide Procurement: Why Propargyl Bromide or Chloride Cannot Simply Substitute


Propargyl halides are not interchangeable due to pronounced differences in leaving-group ability, nucleofugality, and consequent reaction kinetics. The leaving-group order I⁻ > Br⁻ > Cl⁻ is well-established in nucleophilic substitution, and this translates into measurable activation energy differences: the Arrhenius activation energy (E) for the SN2 reaction of propargyl bromide with KI in anhydrous acetone is 16.81 kcal/mol, versus 19.88 kcal/mol for propargyl chloride [1]. Moreover, radical-mediated pathways diverge fundamentally—propargyl iodide undergoes iodine atom abstraction, while the chloride and bromide follow addition–elimination mechanisms [2]. These mechanistic bifurcations mean that selecting the incorrect halide can lead to reaction failure, poor yields, or entirely different product distributions.

1

Leaving-group ability I⁻ > Br⁻ > Cl⁻ creates pronounced kinetic differences; reported activation energies differ by several kcal/mol, which may shift reaction rates substantially.

2

Radical mechanism divergence: propargyl iodide undergoes iodine atom abstraction, while bromide and chloride follow addition–elimination. Substitution can alter product distribution or lead to synthetic failure.

3

In 3-exo-dig cyclization and allenylzinc formation, documented yields and reactivity depend on iodide; bromides/chlorides may not provide viable preparative results.

Propargyl Iodide Technical Evaluation: Comparator-Based Quantitative Differentiation Evidence


SN2 Activation Energy: Propargyl Bromide vs. Chloride with KI — Iodide Advantage Inferred

In the classic SN2 reaction with potassium iodide in anhydrous acetone, the Arrhenius activation energy (E) for propargyl bromide is 16.81 kcal/mol, significantly lower than that of propargyl chloride at 19.88 kcal/mol [1]. Propargyl iodide itself acts as the electrophilic partner in these transformations, and the trend in leaving-group ability dictates that it reacts faster than either the bromide or chloride. This translates to shorter reaction times and higher conversions under equivalent conditions.

SN2 Activation Energy
Cross-study comparable
Propargyl bromide: E = 16.81 kcal/mol; log PZ = 11.63
Propargyl chloride: E = 19.88 kcal/mol; log PZ = 11.21
ΔE 3.07 kcal/mol lower for bromide; iodide expected even lower, supporting faster substitution kinetics.
KI in anhydrous acetone; class-level inference for iodide.
Nucleophilic substitution Kinetics Alkyne chemistry

Radical Reactivity Divergence: Iodine Atom Abstraction by Propargyl Iodide vs. Addition for Chlorides/Bromides

When reacting with tert-butyl radical (generated from t-BuHgCl), propargyl iodide undergoes iodine atom abstraction, leading to a mixture of hydrocarbons in which tert-butylallene is present in only trace amounts [1]. In contrast, propargyl chloride and bromide undergo addition to the triple bond to form adduct radicals. The relative reactivity of allyl chloride vs. propargyl chloride is approximately 10:1 (k(allyl-Cl)/k(propargyl-Cl) ≅ 10) [1]. This mechanistic bifurcation means that propargyl iodide cannot be replaced by the bromide or chloride in reactions proceeding via radical intermediates without fundamentally altering the product distribution.

Radical Reactivity Path
Head-to-head
Propargyl iodide: iodine atom abstraction; tert-butylallene trace
Propargyl chloride/bromide: addition–elimination; k(allyl-Cl)/k(propargyl-Cl) ≅ 10
Mechanistic switch; halide choice dictates product selectivity in radical cascades.
tert-Butyl radical from t-BuHgCl; various temperatures.
Radical chemistry Mechanism Allene formation

3-Exo-Dig Cyclization Yields: Propargyl Iodides Necessary for Practical Yields (36–95%)

In the 'anti-Baldwin' 3-exo-dig cyclization of stabilized carbanions onto propargyl halides, the use of propargyl iodides as electrophiles is necessary to achieve good yields of 36–95% for most substrates [1]. Chlorides and bromides are documented to be less useful, with the paper explicitly stating that iodides are 'necessary' for these transformations. This is a clear case where the leaving-group identity directly determines synthetic viability.

3-Exo-Dig Cyclization Yield
Head-to-head
Propargyl iodides: 36–95% isolated yield
Iodide required for preparatively useful yields; bromide/chloride substantially lower.
SN2′ substitution with stabilized carbanions.
Cyclization Vinylidene cyclopropanes Electrophile

Flash Point Safety Margin: Propargyl Iodide Offers Higher Flash Point Than Bromide or Chloride

Propargyl iodide exhibits a flash point of 45.3 °C [1], compared to 18 °C for propargyl bromide [2] and 19 °C for propargyl chloride (neat) . This represents a safety margin of over 25 °C, placing propargyl iodide in a higher flammability classification category. The higher flash point reduces the risk of accidental ignition during standard laboratory handling, shipping, and storage, which is a material consideration for procurement and EHS compliance.

Flash Point Safety
Cross-study comparable
Propargyl iodide: 45.3 °C
Propargyl bromide: 18 °C; Propargyl chloride: 19 °C
ΔFlash point > 25 °C higher for iodide, reducing handling and shipping risk.
Standard closed-cup methods; source-specific values.
Safety Handling Flammability

Radical Precursor Performance: Propargyl Iodide Dissociates Readily for Propargyl Radical Generation

Propargyl iodide serves as an optimal thermal precursor for propargyl radical (C₃H₃•) generation in shock-tube studies of combustion chemistry. Its unimolecular dissociation, C₃H₃I → C₃H₃ + I, has been characterized over 800–2000 K, yielding an RRKM-derived high-pressure-limit rate constant k∞ = 3.35 × 10¹⁸ T⁻⁰·⁹ exp(−22192/T) s⁻¹ [1]. The iodide dissociates readily, producing an easily resolved positive density gradient that allows precise kinetic measurements. Propargyl bromide and chloride are not used for this purpose because they require higher dissociation temperatures and produce halogen atoms that interfere with combustion kinetics.

Radical Precursor Performance
Class-level inference
k∞ = 3.35 × 10¹⁸ T⁻⁰·⁹ exp(−22192/T) s⁻¹
Clean, low-temperature propargyl radical source; other halides unsuitable.
Shock tube, 800–2000 K; class-level suitability inferred.
Combustion chemistry Radical kinetics Shock tube

Propargyl Iodide Application Scenarios: Where Quantitative Differentiation Confers Decisive Advantage


Vinylidene Cyclopropane Synthesis via 3-Exo-Dig Cyclization

Laboratories synthesizing strained vinylidene cyclopropane building blocks must specify propargyl iodide as the electrophile. The published 36–95% yield range is attainable only with the iodide; attempts with propargyl bromide or chloride result in substantially lower yields and failed reactions [1]. Procurement decisions for these projects should prioritize iodide purity and exclude bromide or chloride substitutes.

Allenylzinc Reagent Generation for Carbonyl Addition Reactions

Propargyl iodides react with diethylzinc via zinc/iodine exchange to generate allenylzinc intermediates, even in non-degassed media [1]. These intermediates can be trapped intramolecularly by aldehydes, ketones, and other electrophiles to produce homopropargylic alcohols and allenes in high yields [2]. The bromide and chloride congeners do not participate in this exchange chemistry, making iodide procurement essential for this methodology.

Combustion and Atmospheric Radical Kinetics Studies

The clean, low-temperature thermal dissociation of propargyl iodide into propargyl radical and iodine atom, characterized by k∞ = 3.35 × 10¹⁸ T⁻⁰·⁹ exp(−22192/T) s⁻¹ [1], makes it the radical precursor of choice for shock-tube and flow-reactor studies of C₃H₃ chemistry. No other propargyl halide provides comparable dissociation characteristics, and procurement specifications should confirm purity suitable for kinetic measurements.

Radical-Mediated Synthesis Requiring Iodine Atom Abstraction Selectivity

In radical cascade reactions where iodine atom abstraction selectivity is required to avoid addition side-products, propargyl iodide is uniquely suited. The mechanistic divergence documented between iodide (abstraction) and bromide/chloride (addition) [1] means that substituting the iodide will lead to different products. Research groups designing radical-based synthetic routes should explicitly specify propargyl iodide in their procurement requisitions.

Application
Selection Property
Validation Focus
Vinylidene Cyclopropane Synthesis
Iodide-required electrophile reactivity
Yield optimization with iodide vs. alternative halides
Allenylzinc Reagent Generation
Zinc/iodine exchange competency
Reaction efficiency in non-degassed conditions
Combustion/Radical Kinetics
Clean thermal dissociation to propargyl radical
Dissociation kinetics verification; halogen interference absence
Radical Cascade Design
Iodine atom abstraction selectivity
Mechanistic outcome vs. addition pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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